5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid
Description
5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a fluorine atom at the 5th position and a methylsulfonylamino group at the 3rd position on the benzoic acid ring
Properties
IUPAC Name |
3-fluoro-5-[3-(methanesulfonamido)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-21(19,20)16-13-4-2-3-9(8-13)10-5-11(14(17)18)7-12(15)6-10/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJSLGFQECCLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692071 | |
| Record name | 5-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-45-2 | |
| Record name | 5-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 5-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 3rd position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Sulfonylation: The amino group is subsequently sulfonylated with methylsulfonyl chloride in the presence of a base like triethylamine to form the methylsulfonylamino derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonylamino group play crucial roles in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but with trifluoromethyl groups instead of a fluorine and methylsulfonylamino group.
3-Fluoro-4-methylbenzoic acid: Similar in structure but lacks the sulfonylamino group.
Uniqueness
5-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid is unique due to the presence of both a fluorine atom and a methylsulfonylamino group, which confer distinct chemical and biological properties
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